molecular formula C8H11N B022561 (1S)-1-phenylethanamine CAS No. 2627-86-3

(1S)-1-phenylethanamine

Cat. No. B022561
CAS RN: 2627-86-3
M. Wt: 121.18 g/mol
InChI Key: RQEUFEKYXDPUSK-ZETCQYMHSA-N
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Patent
US04163794

Procedure details

By following substantially the procedure described in step A, the partially resolved 6,7-dichloro-2,3-dihydro-5-(2-thenoyl)-benzofuran-2-carboxylic acid (12.0 g., 0.035 mole); (obtained from the acetonitrile mother liquor of step A) and (+)-α-methylbenzylamine (4.3 g., 0.035 mole) are mixed in acetonitrile (1000 ml.). The resultant salt (14.5 g.) was thrice recrystallized from a minimum volume of acetonitrile and ethanol (10:1) to obtain 9.4 g. of the salt of the pure (-)-enantiomer which is converted to the acid by treatment of the salt with dilute hydrochloric acid and ether.
Name
6,7-dichloro-2,3-dihydro-5-(2-thenoyl)-benzofuran-2-carboxylic acid
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:13]([C:14](=O)[C:15]2SC=CC=2)=[CH:12][C:5]2CC(C(O)=O)O[C:4]=2[C:3]=1Cl.C(#[N:24])C>>[CH3:15][CH:14]([NH2:24])[C:13]1[CH:12]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
6,7-dichloro-2,3-dihydro-5-(2-thenoyl)-benzofuran-2-carboxylic acid
Quantity
12 g
Type
reactant
Smiles
ClC1=C(C2=C(CC(O2)C(=O)O)C=C1C(C1=CC=CS1)=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C1=CC=CC=C1)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.035 mol
AMOUNT: MASS 4.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04163794

Procedure details

By following substantially the procedure described in step A, the partially resolved 6,7-dichloro-2,3-dihydro-5-(2-thenoyl)-benzofuran-2-carboxylic acid (12.0 g., 0.035 mole); (obtained from the acetonitrile mother liquor of step A) and (+)-α-methylbenzylamine (4.3 g., 0.035 mole) are mixed in acetonitrile (1000 ml.). The resultant salt (14.5 g.) was thrice recrystallized from a minimum volume of acetonitrile and ethanol (10:1) to obtain 9.4 g. of the salt of the pure (-)-enantiomer which is converted to the acid by treatment of the salt with dilute hydrochloric acid and ether.
Name
6,7-dichloro-2,3-dihydro-5-(2-thenoyl)-benzofuran-2-carboxylic acid
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:13]([C:14](=O)[C:15]2SC=CC=2)=[CH:12][C:5]2CC(C(O)=O)O[C:4]=2[C:3]=1Cl.C(#[N:24])C>>[CH3:15][CH:14]([NH2:24])[C:13]1[CH:12]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
6,7-dichloro-2,3-dihydro-5-(2-thenoyl)-benzofuran-2-carboxylic acid
Quantity
12 g
Type
reactant
Smiles
ClC1=C(C2=C(CC(O2)C(=O)O)C=C1C(C1=CC=CS1)=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C1=CC=CC=C1)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.035 mol
AMOUNT: MASS 4.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04163794

Procedure details

By following substantially the procedure described in step A, the partially resolved 6,7-dichloro-2,3-dihydro-5-(2-thenoyl)-benzofuran-2-carboxylic acid (12.0 g., 0.035 mole); (obtained from the acetonitrile mother liquor of step A) and (+)-α-methylbenzylamine (4.3 g., 0.035 mole) are mixed in acetonitrile (1000 ml.). The resultant salt (14.5 g.) was thrice recrystallized from a minimum volume of acetonitrile and ethanol (10:1) to obtain 9.4 g. of the salt of the pure (-)-enantiomer which is converted to the acid by treatment of the salt with dilute hydrochloric acid and ether.
Name
6,7-dichloro-2,3-dihydro-5-(2-thenoyl)-benzofuran-2-carboxylic acid
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:13]([C:14](=O)[C:15]2SC=CC=2)=[CH:12][C:5]2CC(C(O)=O)O[C:4]=2[C:3]=1Cl.C(#[N:24])C>>[CH3:15][CH:14]([NH2:24])[C:13]1[CH:12]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
6,7-dichloro-2,3-dihydro-5-(2-thenoyl)-benzofuran-2-carboxylic acid
Quantity
12 g
Type
reactant
Smiles
ClC1=C(C2=C(CC(O2)C(=O)O)C=C1C(C1=CC=CS1)=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C1=CC=CC=C1)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.035 mol
AMOUNT: MASS 4.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.